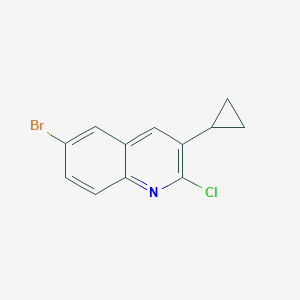

6-Bromo-2-chloro-3-cyclopropylquinoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

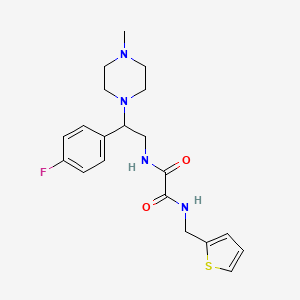

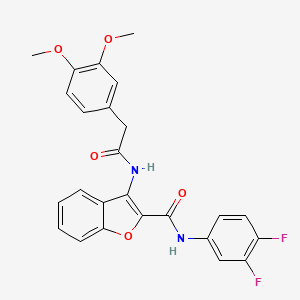

“6-Bromo-2-chloro-3-cyclopropylquinoline” is a chemical compound with the molecular formula C12H9BrClN . It is a nitrogen-containing bicyclic compound .

Molecular Structure Analysis

The molecular structure of “6-Bromo-2-chloro-3-cyclopropylquinoline” can be represented by the InChI code 1S/C12H9BrClN/c13-9-3-4-11-8 (5-9)6-10 (7-1-2-7)12 (14)15-11/h3-7H,1-2H2 . This indicates the presence of a bromine atom, a chlorine atom, and a cyclopropyl group attached to a quinoline core .

Physical And Chemical Properties Analysis

“6-Bromo-2-chloro-3-cyclopropylquinoline” is a powder with a molecular weight of 282.57 g/mol .

科学的研究の応用

Synthesis and Chemical Properties

6-Bromo-2-chloro-3-cyclopropylquinoline serves as a versatile intermediate in the synthesis of complex quinoline derivatives. The Knorr synthesis of 6-bromo-2-chloro-4-methylquinoline, involving condensation and cyclization steps, highlights its utility in producing compounds of interest in infectious disease research (Wlodarczyk et al., 2011). Additionally, the synthesis of cycloproparenes via aromatization of 7‐Oxanorbornenes showcases the role of similar structures in creating compounds with potential therapeutic applications (Müller & Schaller, 1989).

Antibacterial Applications

New derivatives, such as 6-Bromo-2-chloro-3-butylquinazolin-4(3H)-one, have been synthesized and evaluated for antibacterial activity. These compounds demonstrate potential in combating bacterial infections, as their structure facilitates the analysis of molecular interactions and antibacterial efficacy (Ouerghi et al., 2021).

Catalytic and Chemical Reactions

Cyclopalladated 6-bromo-2-ferrocenylquinoline complexes, incorporating N-heterocyclic carbenes (NHCs) and triphenylphosphine, illustrate the compound's role in catalyzing chemical reactions such as the Suzuki coupling. This underscores its significance in synthesizing complex molecules for various scientific applications (Xu et al., 2014).

Structural Analysis and Material Science

The study of pi-halogen dimers and V-shaped tetrahalo aryl inclusion hosts demonstrates the utility of halogenated quinolines in material science. These compounds serve as efficient lattice inclusion hosts for small solvent molecules, contributing to advancements in crystal engineering and supramolecular chemistry (Rahman et al., 2002).

Drug Discovery and Development

Compounds derived from 6-Bromo-2-chloro-3-cyclopropylquinoline have been investigated for their potential in drug discovery. Synthesis and in vitro cytotoxicity studies of 4-(Halogenoanilino)-6-bromoquinazolines against cancer cell lines highlight the promise of such derivatives as inhibitors of epidermal growth factor receptor tyrosine kinase, which is crucial in the development of anticancer therapies (Mphahlele et al., 2017).

将来の方向性

Quinoline derivatives, including “6-Bromo-2-chloro-3-cyclopropylquinoline”, have been found to exhibit important biological activities, such as antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, and anti-inflammatory effects . Therefore, the future directions for “6-Bromo-2-chloro-3-cyclopropylquinoline” could involve further exploration of its potential biological and pharmaceutical activities .

特性

IUPAC Name |

6-bromo-2-chloro-3-cyclopropylquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrClN/c13-9-3-4-11-8(5-9)6-10(7-1-2-7)12(14)15-11/h3-7H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJIPHTMKFQESHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(N=C3C=CC(=CC3=C2)Br)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.56 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-2-chloro-3-cyclopropylquinoline | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Amino-1-[(1-methylimidazol-2-yl)methyl]pyridin-2-one](/img/structure/B2584206.png)

![Methyl 2-[(2-ethoxyethyl)sulfanyl]acetate](/img/structure/B2584208.png)

![2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2584209.png)

![6-(4-Chlorophenyl)-2-[(2,5-dimethylphenyl)methyl]pyridazin-3-one](/img/structure/B2584213.png)

![3,4-Dimethyl-N-[(E)-3-methylsulfonylprop-2-enyl]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2584219.png)

![N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide](/img/structure/B2584226.png)